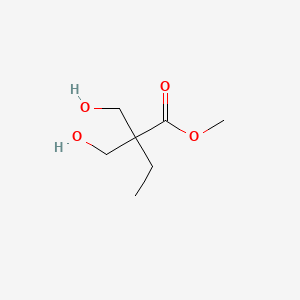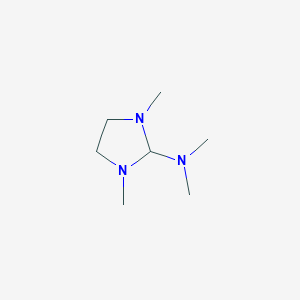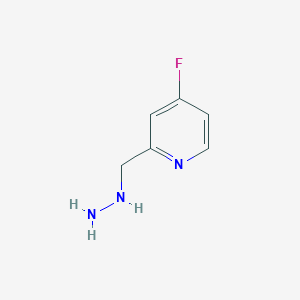
4-Fluoro-2-(hydrazinylmethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(hydrazinylmethyl)pyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(hydrazinylmethyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a hydrazinylmethyl group. One common method involves the reaction of 4-fluoropyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2-(hydrazinylmethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-2-(hydrazinylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as in the field of organic electronics.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-(hydrazinylmethyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methylpyridine: Similar in structure but with a methyl group instead of a hydrazinylmethyl group.
2-Fluoropyridine: Lacks the hydrazinylmethyl group, making it less reactive in certain types of chemical reactions.
4-Fluoropyridine: Similar in structure but without the hydrazinylmethyl group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-(hydrazinylmethyl)pyridine is unique due to the presence of both a fluorine atom and a hydrazinylmethyl group. This combination imparts distinct reactivity and potential applications in various fields. The hydrazinylmethyl group can participate in additional chemical reactions, making the compound a versatile building block for synthesizing more complex molecules.
Propriétés
Formule moléculaire |
C6H8FN3 |
|---|---|
Poids moléculaire |
141.15 g/mol |
Nom IUPAC |
(4-fluoropyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H8FN3/c7-5-1-2-9-6(3-5)4-10-8/h1-3,10H,4,8H2 |
Clé InChI |
BAEHTSQIMPDIOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1F)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
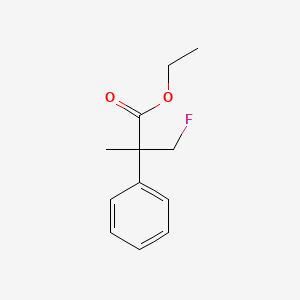
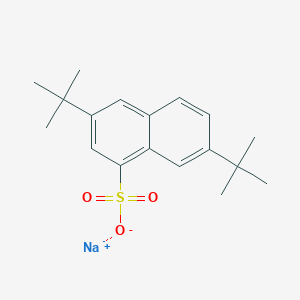

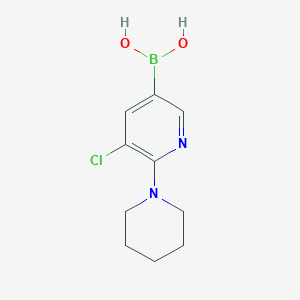
![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)
![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
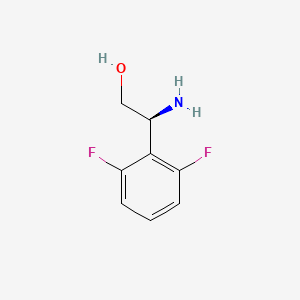

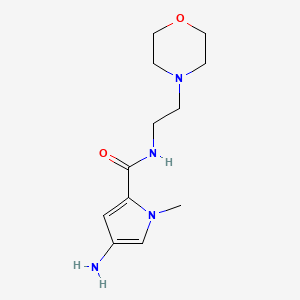
![6,7-dihydro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15223205.png)
